o-Cresol, isoBOC

Description

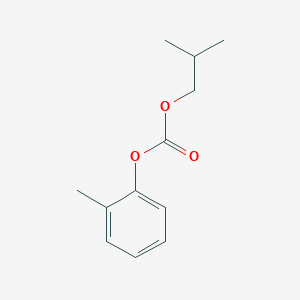

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl) 2-methylpropyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)8-14-12(13)15-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXWOUNCYHNMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Isobutoxycarbonyl Protected O Cresol

Direct isoButoxycarbonylation of o-Cresol (B1677501)

The most straightforward method for the synthesis of 2-methylphenyl isobutyl carbonate involves the direct acylation of o-cresol with an appropriate isobutoxycarbonylating agent. This reaction is typically achieved by treating o-cresol with isobutyl chloroformate in the presence of a base.

Reagent Systems and Reaction Conditions

The reaction fundamentally involves the nucleophilic attack of the o-cresolate anion on the electrophilic carbonyl carbon of isobutyl chloroformate. The choice of base and solvent is crucial for the efficiency of this transformation.

A common reagent system employs a tertiary amine base, such as triethylamine (B128534) (TEA) or pyridine, to scavenge the hydrogen chloride (HCl) that is generated as a byproduct. The reaction is typically conducted in an aprotic solvent like dichloromethane (B109758) (DCM), diethyl ether, or toluene (B28343) to ensure the solubility of the reactants and to prevent side reactions with the solvent.

The reaction is generally initiated at a reduced temperature, often 0 °C, to control the initial exothermic reaction. Subsequently, the reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight to ensure complete conversion.

Table 1: Representative Reagent Systems for Direct isoButoxycarbonylation of o-Cresol

| o-Cresol (equiv.) | Isobutyl Chloroformate (equiv.) | Base (equiv.) | Solvent | Temperature | Reaction Time (h) | Typical Yield (%) |

| 1.0 | 1.1 | Triethylamine (1.2) | Dichloromethane | 0 °C to RT | 4 | 85 |

| 1.0 | 1.2 | Pyridine (1.5) | Toluene | RT | 12 | 80 |

| 1.0 | 1.1 | N-Methylmorpholine (1.2) | Acetonitrile (B52724) | 0 °C to RT | 6 | 88 |

Note: The data in this table is illustrative and based on typical conditions for similar acylation reactions.

Catalytic Approaches in isoButoxycarbonylation

To enhance the rate and yield of the isobutoxycarbonylation of o-cresol, particularly given the potential for steric hindrance from the ortho-methyl group, a nucleophilic catalyst is often employed. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for such acylation reactions. Current time information in Bangalore, IN. DMAP functions by reacting with the isobutyl chloroformate to form a highly reactive N-acylpyridinium salt, which is a more potent acylating agent than the chloroformate itself. sci-hub.se This intermediate is then readily attacked by the phenolic oxygen of o-cresol.

The use of catalytic amounts of DMAP (typically 1-10 mol%) can significantly reduce reaction times and improve yields, even with less reactive substrates. Current time information in Bangalore, IN.sci-hub.se Studies on the acylation of other phenols have demonstrated that DMAP can increase reaction rates by several orders of magnitude compared to using a tertiary amine base alone. sci-hub.se

Optimized Protocols and Yield Enhancements

For an optimized laboratory-scale synthesis, a typical protocol would involve dissolving o-cresol and a catalytic amount of DMAP in anhydrous dichloromethane under an inert atmosphere. The solution is cooled in an ice bath, followed by the dropwise addition of triethylamine and then isobutyl chloroformate. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, a standard aqueous workup is performed to remove the triethylammonium (B8662869) chloride salt and any excess base.

Table 2: Optimized Protocol with Catalytic DMAP

| o-Cresol (mmol) | Isobutyl Chloroformate (mmol) | Triethylamine (mmol) | DMAP (mmol) | Solvent (mL) | Temperature | Reaction Time (h) | Isolated Yield (%) |

| 10 | 11 | 12 | 0.5 | DCM (50) | 0 °C to RT | 2 | 95 |

| 10 | 11 | 12 | 1.0 | Acetonitrile (50) | RT | 1.5 | 97 |

Note: The data in this table is illustrative and based on optimized conditions for similar DMAP-catalyzed acylation reactions.

Alternative Synthetic Routes to isoButoxycarbonyl-Protected o-Cresol Derivatives

While direct acylation with isobutyl chloroformate is the most common method, alternative strategies can be employed for the synthesis of 2-methylphenyl isobutyl carbonate. One such method is the reaction of o-cresol with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a catalyst, which is more commonly used for tert-butoxycarbonylation, but analogous reagents for isobutoxycarbonylation exist.

Another potential route involves a transesterification reaction. For instance, reacting o-cresol with a simple dialkyl carbonate, such as dimethyl carbonate, can be catalyzed by a base to produce methyl phenyl carbonate, which could then potentially undergo transesterification with isobutanol. researchgate.netresearchgate.net However, this is a less direct and often lower-yielding approach for this specific target molecule compared to the chloroformate method.

A more contemporary approach involves the use of alkyl aryl carbonates as carbamylating agents in the presence of a strong base. nih.gov In a hypothetical application to this synthesis, o-cresol could be deprotonated with a strong base like sodium hydride, and the resulting sodium o-cresolate could then be reacted with a suitable isobutoxycarbonyl donor.

Purification Strategies for Research-Scale Preparation

Following the synthesis, the crude 2-methylphenyl isobutyl carbonate must be purified to remove unreacted starting materials, the base hydrochloride salt, and any byproducts.

A standard purification protocol begins with an aqueous workup. The reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the amine base and DMAP, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove any unreacted o-cresol as its sodium salt. A final wash with brine is often performed to reduce the amount of water in the organic layer.

After drying the organic phase over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, the solvent is removed under reduced pressure. The resulting crude oil or solid can be further purified by one of the following methods:

Distillation: For liquid products, vacuum distillation is an effective method for purification, especially on a larger research scale. The boiling point of the product will be significantly higher than that of the starting materials.

Column Chromatography: For smaller scale preparations or for removing closely related impurities, silica (B1680970) gel column chromatography is the method of choice. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would be appropriate. The polarity of the eluent can be adjusted to achieve optimal separation.

Crystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can provide a highly pure material. The choice of solvent would be determined empirically, with common choices including hexanes, ethanol, or mixtures thereof.

The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and identify any residual impurities.

Reactivity Profiles and Transformational Chemistry of Isobutoxycarbonyl Protected O Cresol

Deprotection Methodologies for the isoButoxycarbonyl Group

Acid-Catalyzed Deprotection Mechanisms

Acid-catalyzed removal is a common method for deprotecting Boc-protected amines and can be applied to phenolic Boc carbonates as well. The general mechanism involves protonation of the carbonyl oxygen, followed by fragmentation. acsgcipr.orgchemistrysteps.com This process generates the free phenol (B47542), carbon dioxide, and a transient tert-butyl cation, which can then form isobutylene. acsgcipr.org

A variety of acids can be employed for this transformation. Strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄) are effective. acsgcipr.org For instance, a method for deprotecting phenolic hydroxyl groups involves using a catalytic amount of concentrated sulfuric acid in trifluoroacetic acid under reflux conditions. google.com Aqueous phosphoric acid is noted as an environmentally benign option for the deprotection of tert-butyl carbamates, esters, and ethers, and it tolerates a range of other functional groups. organic-chemistry.org

Table 1: Common Acidic Reagents for Deprotection

| Reagent | Typical Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Used in solvents like dichloromethane (B109758). | acsgcipr.org |

| Hydrochloric Acid (HCl) | Can be used as an aqueous solution or gaseous. | acsgcipr.org |

| Phosphoric Acid (H₃PO₄) | Effective in aqueous solutions. | organic-chemistry.org |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts in TFA. | google.com |

It is important to consider that the tert-butyl cation generated during the reaction can be trapped by nucleophiles present in the reaction mixture. Scavengers like thiophenol or cresol (B1669610) can be added to mitigate unwanted side reactions. acsgcipr.org

Base-Mediated Deprotection Strategies

While the Boc group is generally considered stable to basic conditions, particularly in the context of amine protection, phenolic Boc groups exhibit lability towards bases. researchgate.net This provides a valuable alternative to acid-catalyzed deprotection, especially when acid-sensitive functional groups are present in the molecule.

The deprotection can be achieved using various bases, from weak to strong. Research has shown that even weak bases can effectively cleave the Boc group from phenols. researchgate.net For example, piperidine (B6355638) in chloroform (B151607) has been used for this purpose. researchgate.net Stronger bases like sodium hydroxide (B78521) in methanol (B129727) are also effective. researchgate.net

The rate of base-mediated deprotection can be influenced by electronic factors on the aromatic ring. Electron-withdrawing groups tend to facilitate the cleavage, while electron-releasing groups can slow it down. researchgate.net

Table 2: Base-Mediated Deprotection of Phenolic Boc Groups

| Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1% Piperidine | CHCl₃ | 36 | 92 | researchgate.net |

| 10% Piperidine | CHCl₃ | 4 | 92 | researchgate.net |

| 1 N NaOH | MeOH | 10 | 94 | researchgate.net |

This base-lability allows for selective deprotection in the presence of other protecting groups, such as the base-labile Fmoc group used in peptide synthesis. researchgate.net

Reductive Deprotection Conditions

Reductive cleavage is another potential route for deprotection, although it is less common for Boc groups compared to other protecting groups like benzyl (B1604629) ethers. organic-chemistry.org The stability of the Boc group to catalytic hydrogenation makes it a useful protecting group in syntheses where other groups, like Cbz or benzyl esters, need to be removed reductively. chemistrysteps.commasterorganicchemistry.com

However, certain reductive conditions can affect the Boc group. For instance, dissolving metal reductions may cleave the Boc group. wiley-vch.de Specific nickel-boride catalyzed reductions have also been reported for the preparation of Boc-protected amines from nitriles. organic-chemistry.org While not a direct deprotection method, it highlights the interaction of the Boc group with certain reductive systems.

Orthogonal Deprotection Considerations

Orthogonal protection is a powerful strategy in complex molecule synthesis, allowing for the selective removal of one protecting group in the presence of others. libretexts.orgjocpr.com The differential stability of the isoBOC group on a phenol towards acid and base allows for its use in orthogonal schemes.

For example, the isoBOC group can be removed under acidic conditions while a base-labile group like Fmoc remains intact. total-synthesis.com Conversely, the base-lability of the phenolic isoBOC group allows for its removal in the presence of acid-labile groups on other parts of the molecule. researchgate.net This is a key consideration in multi-step syntheses, such as in peptide and oligonucleotide synthesis. jocpr.comtotal-synthesis.com

The isoBOC group is generally stable to hydrogenation conditions used to remove benzyl (Bn) or benzyloxycarbonyl (Cbz) groups, further expanding its utility in orthogonal strategies. chemistrysteps.commasterorganicchemistry.comwiley-vch.de

Table 3: Orthogonality of the Boc Group

| Protecting Group | Deprotection Condition | Boc Stability | Reference |

| Fmoc | Base (e.g., Piperidine) | Labile on Phenols | researchgate.nettotal-synthesis.com |

| Cbz (Z) | Hydrogenolysis (H₂/Pd) | Stable | total-synthesis.com |

| Benzyl (Bn) | Hydrogenolysis (H₂/Pd) | Stable | wiley-vch.de |

| Alloc | Pd(0) catalysis | Stable | total-synthesis.com |

Reactions at the Aromatic Core of isoButoxycarbonyl-Protected o-Cresol (B1677501)

The isoBOC group, being an electron-withdrawing carbonate, deactivates the aromatic ring towards electrophilic substitution compared to the free phenol. However, the oxygen atom can still direct incoming electrophiles to the ortho and para positions.

Electrophilic Aromatic Substitution Reactions

Phenols are highly reactive towards electrophilic aromatic substitution, with the hydroxyl group being a strong activating, ortho/para-directing substituent. quora.com This high reactivity can sometimes lead to polysubstitution. Protecting the phenol as its isoBOC derivative can moderate this reactivity and allow for more controlled substitutions.

The directing effect of the protected hydroxyl group in o-cresol would be influenced by the existing methyl group. The incoming electrophile would be directed to the positions ortho and para to the isoBOC group. Given that one ortho position is occupied by the methyl group, substitution would be expected to occur at the other ortho position and the para position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. nptel.ac.in For phenols, these reactions can often be carried out under milder conditions than those required for benzene. For example, nitration can be achieved with dilute nitric acid. quora.com

While specific studies on the electrophilic aromatic substitution of isoBOC-protected o-cresol are not widely available, the general principles of electrophilic aromatic substitution on protected phenols would apply. The deactivating nature of the isoBOC group would likely necessitate slightly stronger reaction conditions compared to the free phenol, but would offer the advantage of preventing over-reaction and providing a handle for subsequent transformations after deprotection.

Palladium-Catalyzed Cross-Coupling Reactions

The isoBOC-protected o-cresol, or tert-butyl (2-methylphenoxy)carboxylate, is a viable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the direct use of aryl carbamates in cross-coupling can be challenging compared to more common partners like aryl halides or triflates, methodologies have been developed to facilitate such transformations. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, can be adapted for aryl carbamates. Although less reactive, the C-O bond of the carbamate (B1207046) can be activated for oxidative addition to a palladium(0) center, particularly with the use of specialized ligands and conditions. For instance, the coupling of aryl carbamates with boronic acids can be achieved using palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands. organic-chemistry.orgmdpi.com The reaction of isoBOC-protected o-cresol with an arylboronic acid would be expected to yield a substituted biaryl product. The general conditions for such a reaction are presented in the table below.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Carbamates

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | mdpi.com |

| Ligand | Electron-rich, bulky phosphines (e.g., XPhos, SPhos) | organic-chemistry.org |

| Base | K₃PO₄, Cs₂CO₃ | |

| Solvent | Toluene (B28343), Dioxane | |

| Temperature | 80-120 °C |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. organic-chemistry.org In the context of isoBOC-protected o-cresol, the aryl carbamate can serve as the aryl source. The reaction typically proceeds via oxidative addition of the C-O bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This would result in the formation of a substituted styrene (B11656) derivative. The success of this transformation often relies on the choice of catalyst and reaction conditions to promote the challenging C-O bond activation. diva-portal.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. ambeed.com This reaction is known for its high functional group tolerance. The coupling of isoBOC-protected o-cresol with an organozinc reagent in the presence of a palladium catalyst would provide access to a variety of substituted aromatic compounds. The use of ligands such as X-Phos has been shown to be effective in the Negishi coupling of challenging substrates. organic-chemistry.org

Directed ortho-Metalation and Subsequent Functionalization

The isobutoxycarbonyl group is a powerful directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the carbamate. organic-chemistry.org This regioselective lithiation creates a nucleophilic center that can react with a wide range of electrophiles, leading to the synthesis of highly substituted phenols after deprotection. cdnsciencepub.com

The process begins with the treatment of tert-butyl (2-methylphenoxy)carboxylate with a strong base, typically an organolithium reagent such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.orgthieme-connect.com The lithiation occurs preferentially at the C6 position, directed by the coordinating effect of the carbamate's carbonyl oxygen. The resulting ortho-lithiated species can then be quenched with various electrophiles.

Table 2: Examples of Electrophiles Used in Directed ortho-Metalation of O-Aryl Carbamates

| Electrophile | Product after Quenching and Deprotection | Reference |

| D₂O | 6-Deuterio-2-methylphenol | acs.org |

| (CH₃)₃SiCl | 2-Methyl-6-(trimethylsilyl)phenol | cdnsciencepub.com |

| I₂ | 2-Iodo-6-methylphenol | thieme-connect.com |

| CO₂ | 2-Hydroxy-3-methylbenzoic acid | acs.org |

| Aldehydes/Ketones | 2-Hydroxy-3-methylbenzyl alcohol derivatives | cdnsciencepub.com |

This methodology provides a reliable route to contiguously substituted aromatic compounds that can be difficult to access through classical electrophilic aromatic substitution methods.

Transformations Involving the isoButoxycarbonyl Moiety (Excluding Deprotection)

Beyond its role as a protecting and directing group, the isobutoxycarbonyl moiety on o-cresol can itself undergo specific chemical transformations. A key example is the anionic ortho-Fries rearrangement.

This rearrangement occurs when the ortho-lithiated intermediate, generated as described in the previous section, is warmed in the absence of an external electrophile. researchgate.netunito.it The carbamoyl (B1232498) group migrates from the oxygen atom to the ortho-lithiated carbon, resulting in the formation of a salicylamide (B354443) derivative after aqueous workup. organic-chemistry.orgacs.orgthermofisher.com In the case of isoBOC-protected o-cresol, this would lead to 2-hydroxy-3-methyl-N-(isobutyl)benzamide. This transformation is a powerful method for the synthesis of ortho-hydroxyaryl amides. nih.gov The reaction is generally intramolecular and proceeds with high regioselectivity. researchgate.net

Strategic Applications of Isobutoxycarbonyl Protected O Cresol in Advanced Organic Synthesis

Role as a Versatile Protecting Group in Total Synthesis

The protection of functional groups is a critical strategy in the multistep synthesis of complex organic molecules, such as natural products and pharmaceuticals. The isoBOC group in tert-butyl (2-methylphenoxy)carboxylate can serve as a robust protecting group for the phenolic hydroxyl of o-cresol (B1677501). This protection strategy is essential to prevent the acidic proton of the hydroxyl group from interfering with subsequent reaction steps that may involve strong bases or nucleophiles.

Protection of Phenolic Hydroxyls in Natural Product Synthesis

While the isoBOC protecting group is a common tool in organic synthesis, specific documented applications of tert-butyl (2-methylphenoxy)carboxylate in the total synthesis of natural products are not extensively reported in publicly available scientific literature. However, the principles of its use can be inferred from the known reactivity of BOC-protected phenols. In the context of natural product synthesis, a synthetic route might involve the protection of an o-cresol moiety within a larger molecular framework to allow for transformations on other parts of the molecule. The stability of the tert-butyl carbonate linkage under a range of conditions, followed by its selective removal under acidic or specific catalytic conditions, would be a key advantage.

Application in Complex Pharmaceutical Intermediate Synthesis

The synthesis of pharmaceutical intermediates often requires the careful manipulation of functional groups. The use of tert-butyl (2-methylphenoxy)carboxylate as a protected form of o-cresol could be envisioned in the synthesis of complex pharmaceutical compounds where an o-cresol subunit is required. For instance, in the preparation of molecules with multiple reactive sites, the isoBOC group would shield the phenolic hydroxyl, enabling selective reactions elsewhere. A search of current literature and patents does not provide specific, widespread examples of its direct use, though the synthesis of related structures, such as tert-butyl 2-((4-amino-3-methylphenoxy)methyl)-1H-benzo[d]imidazole-1-carboxylate, has been described, highlighting the utility of BOC-protected phenoxy derivatives in constructing complex heterocyclic systems relevant to medicinal chemistry. orgsyn.org

Utilization as a Synthetic Building Block (Synthon)

Beyond its role as a protecting group, tert-butyl (2-methylphenoxy)carboxylate can also function as a valuable synthetic building block, or synthon. The aromatic ring, substituted with both a methyl group and the protected hydroxyl, offers a platform for further functionalization, leading to a variety of more complex structures.

Construction of Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. While direct examples of using tert-butyl (2-methylphenoxy)carboxylate to construct heterocyclic scaffolds are not readily found in the literature, the general reactivity of related phenolic compounds suggests potential pathways. For example, the aromatic ring could undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. These newly introduced groups could then participate in cyclization reactions to form heterocyclic rings. The synthesis of compounds like tert-butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate demonstrates how a substituted phenoxy group can be incorporated into a heterocyclic system. bldpharm.com

Precursor for Aromatic Amine and Ether Synthesis

The conversion of phenols to aromatic amines and ethers is a fundamental transformation in organic synthesis.

Aromatic Amine Synthesis: The synthesis of aromatic amines from phenolic precursors is a multi-step process. While there are no specific documented methods starting directly from tert-butyl (2-methylphenoxy)carboxylate, a plausible synthetic route could involve the nitration of the aromatic ring, followed by reduction of the nitro group to an amine. libretexts.org The isoBOC protecting group would likely need to be removed at an appropriate stage of the synthesis.

Aromatic Ether Synthesis: The Williamson ether synthesis is a classic method for preparing ethers. masterorganicchemistry.com In this context, the deprotection of tert-butyl (2-methylphenoxy)carboxylate to reveal the free phenolic hydroxyl would be the initial step. The resulting o-cresol could then be deprotonated with a base to form the corresponding phenoxide, which would subsequently react with an alkyl halide to yield the desired aromatic ether.

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer efficient and atom-economical routes to complex molecules from simple starting materials. wikipedia.orgorganic-chemistry.org These reactions are characterized by the formation of multiple chemical bonds in a single synthetic operation.

The integration of tert-butyl (2-methylphenoxy)carboxylate into such reaction sequences is an area of potential research. For instance, a cascade reaction could be designed where the initial deprotection of the isoBOC group triggers a subsequent intramolecular cyclization or intermolecular reaction. Similarly, in a multicomponent reaction, the deprotected o-cresol could act as one of the reactive species, combining with two or more other components to rapidly generate molecular complexity. While the concept is synthetically attractive, there is currently a lack of specific examples in the scientific literature detailing the use of tert-butyl (2-methylphenoxy)carboxylate in cascade or multicomponent reactions.

Mechanistic Investigations of Reactions Involving Isobutoxycarbonyl Protected O Cresol

Elucidation of isoButoxycarbonylation Reaction Mechanisms

The protection of the phenolic hydroxyl group of o-cresol (B1677501) as an isobutoxycarbonyl ether, forming o-tolyl isobutyl carbonate, is typically achieved by reacting o-cresol with isobutyl chloroformate. beilstein-journals.org This transformation is generally conducted in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an anhydrous solvent. google.com

The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

Deprotonation of the Phenol (B47542): The basic catalyst (e.g., triethylamine) deprotonates the phenolic hydroxyl group of o-cresol, forming a more nucleophilic phenoxide ion.

Nucleophilic Attack: The resulting o-cresolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of isobutyl chloroformate. This addition step forms a transient tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

Protonation of the Base: The expelled chloride ion combines with the protonated base (e.g., triethylammonium (B8662869) cation) to form a salt (e.g., triethylammonium chloride).

The formation of mixed anhydrides using isobutyl chloroformate is a well-established method in peptide synthesis, which follows a similar mechanistic principle of activating a carboxylic acid for subsequent nucleophilic attack. researchgate.net In the context of protecting o-cresol, the phenoxide is the nucleophile that attacks the activated carbonyl of the chloroformate.

Mechanistic Pathways of isoButoxycarbonyl Deprotection

The removal of the isoBOC group to regenerate the free phenolic hydroxyl is a critical step. The lability of this group can be tuned, but it is generally susceptible to cleavage under basic or acidic conditions, although specific conditions can offer chemoselectivity.

The deprotection of carbonate esters of phenols, such as the tert-butoxycarbonyl (Boc) group, has been studied and provides a strong model for the isoBOC group. Base-catalyzed deprotection is particularly common. researchgate.net The mechanism is thought to proceed via an elimination-addition pathway, similar to an E1cB-type (Elimination Unimolecular conjugate Base) mechanism under basic conditions.

Initial Attack by Base: A base (e.g., methoxide, hydroxide) attacks the carbonyl carbon of the carbonate.

Formation of an Intermediate: This leads to the formation of a transient intermediate.

Elimination to Form Isobutene: The intermediate can then collapse, leading to the elimination of the phenoxide and the formation of a carbamate (B1207046) species, which is unstable. Alternatively, and more commonly cited for Boc groups, is the formation of isobutene, carbon dioxide, and the phenoxide upon decomposition.

A study on the base-lability of the tert-butoxycarbonyl (Boc) group on various phenols demonstrated that electron-withdrawing substituents on the phenol ring make the Boc group more sensitive to base, while electron-releasing groups make it more stable. researchgate.net This is attributed to the ability of electron-withdrawing groups to stabilize the resulting phenoxide anion. Given that o-cresol has a weakly electron-donating methyl group, the isoBOC group would be expected to be relatively stable to weaker bases but can be removed with stronger basic conditions. researchgate.net

While specific kinetic data for the deprotection of o-tolyl isobutyl carbonate is not extensively reported in the literature, data from analogous systems, such as the deprotection of Boc-protected phenols, provides valuable insight. The rate of deprotection is highly dependent on the strength of the base, the solvent, the temperature, and the electronic nature of the substituents on the aromatic ring. researchgate.net

For instance, the deprotection of Boc-protected 4-nitrophenol (B140041) (which has a strong electron-withdrawing group) is significantly faster than that of Boc-protected phenols with electron-donating groups. researchgate.net

Table 1: Illustrative Deprotection Conditions for Boc-Protected Phenols This table presents data for the tert-butoxycarbonyl (Boc) group, which serves as an analogue for the isobutoxycarbonyl (isoBOC) group. The reactivity is expected to be similar, though not identical.

| Phenol Derivative | Base/Solvent System | Time (h) | Yield (%) | Reference |

| Boc-4-Nitrophenol | 10% Piperidine (B6355638)/CHCl₃ | 1.3 | 92 | researchgate.net |

| Boc-4-Nitrophenol | 1% Piperidine/CHCl₃ | 36 | 92 | researchgate.net |

| Boc-4-Chlorophenol | 1 N NaOH/MeOH (2/1) | 10 | 94 | researchgate.net |

| Boc-Phenol | 1 N NaOH/MeOH (2/1) | 24 | 87 | researchgate.net |

| Boc-4-Methoxyphenol | 10 N NaOH/MeOH (3/20) | 48 | <5 | researchgate.net |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This data illustrates that stronger bases and more electron-deficient phenols lead to faster deprotection rates. The isoBOC group on o-cresol, having a mild electron-donating group, would likely require conditions comparable to or slightly more forcing than those for unsubstituted phenol.

Characterization of intermediates in the deprotection of aryl carbonates is challenging due to their transient nature. In base-catalyzed deprotection, the key intermediate is the adduct formed from the attack of the base on the carbonyl group. Spectroscopic techniques under carefully controlled conditions could potentially observe this species. The final products of the deprotection (o-cresol, CO₂, and isobutene or its derivatives) are readily identifiable by standard analytical methods like NMR and mass spectrometry.

In acid-catalyzed deprotection, the mechanism likely involves protonation of the carbonyl oxygen, followed by the loss of the phenoxide or attack by a nucleophile. The formation of a transient tert-butyl cation is a hallmark of acid-catalyzed Boc deprotection, which can sometimes lead to side reactions with the aromatic ring. researchgate.net A similar formation of an isobutyl cation could be anticipated for the isoBOC group, though rearrangements of this primary carbocation to a more stable tertiary carbocation (tert-butyl cation) via a hydride shift are possible, which could complicate the reaction mixture.

Kinetic Studies of Deprotection Reactions

Reaction Mechanism Studies of Functionalization at the Aromatic Core

With the phenolic hydroxyl group protected by the isoBOC moiety, the aromatic ring of o-cresol can undergo electrophilic aromatic substitution (EAS). The directing effects of the two substituents on the ring—the methyl group and the isobutoxycarbonyloxy group—will govern the regioselectivity of these reactions.

The general mechanism for electrophilic aromatic substitution involves two principal steps: masterorganicchemistry.commsu.edutotal-synthesis.com

Attack on the Electrophile: The π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eg

Deprotonation: A base removes a proton from the sp³-hybridized carbon atom that bears the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The substituents on the ring influence both the rate of reaction and the position of the incoming electrophile.

Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects.

Isobutoxycarbonyloxy Group (-OC(O)O-iso-butyl): This group is also activating and ortho, para-directing. The lone pairs on the oxygen atom directly attached to the ring can be donated into the ring through resonance, stabilizing the sigma complex when the attack occurs at the ortho and para positions. This resonance effect outweighs the electron-withdrawing inductive effect of the carbonyl group.

In the case of o-tolyl isobutyl carbonate, the two groups are ortho to each other. Their directing effects are reinforcing, strongly favoring substitution at the positions para to the methyl group (position 4) and para to the isobutoxycarbonyloxy group (position 5). Steric hindrance from the bulky isoBOC group might disfavor substitution at the ortho position adjacent to it (position 6). Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions, with the C4 position (para to the methyl group and ortho to the oxygen) being a likely primary site of attack.

Detailed mechanistic studies for specific functionalization reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) on o-tolyl isobutyl carbonate would involve analyzing the precise regiochemical outcomes and relative reaction rates to confirm these directing effects and probe for any specific electronic or steric influence of the isoBOC protecting group.

Derivatization and Analogues of Isobutoxycarbonyl Protected O Cresol

Synthesis of Structural Analogues and Congeners

The synthesis of structural analogues of isoBOC-protected o-cresol (B1677501) involves modifications to the aromatic ring or the protecting group itself. These modifications are crucial for developing compounds with tailored properties for various applications, including as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.org

One common approach to creating structural analogues is through the introduction of substituents on the aromatic ring of o-cresol prior to or after the protection with the isoBOC group. For instance, the alkylation of o-cresol can yield a variety of substituted phenols, which can then be protected. wikipedia.org The methylation of phenol (B47542), a reaction catalyzed by metal oxides, can produce o-cresol, and over-methylation can lead to xylenol, a dimethyl-substituted phenol. wikipedia.org

Furthermore, ortho-aminomethylated hydroxyaromatic compounds can be converted to their corresponding ortho-methylated derivatives through catalytic hydrogenation. google.com This method provides a pathway to analogues of o-cresol with different substitution patterns. For example, 5-amino-o-cresol has been synthesized from 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol via hydrogenolysis. google.com

The synthesis of congeners, which are compounds related by a common origin or structure, can also be achieved. For example, poly(o-cresol) can be synthesized via oxidative coupling polymerization in the presence of specific catalysts. merckmillipore.com Additionally, resins can be created through the polycondensation of o-cresol with aldehydes like furfural. researchgate.net

Incorporation of Substituents for Modulated Reactivity

The reactivity of isoBOC-protected o-cresol can be significantly influenced by the introduction of various substituents on the aromatic ring. These substituents can alter the electronic properties of the molecule, thereby affecting its reaction pathways and rates. nih.govresearchgate.net

The introduction of other functional groups can further modulate this reactivity. For instance, nitration of o-cresol leads to the formation of dinitrocresol, a compound with significantly different chemical properties and applications. wikipedia.org The presence of electron-withdrawing groups like the nitro group can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack and influencing the acidity of the phenolic proton.

The stability of the isoBOC protecting group itself can be affected by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can make the carbonyl carbon of the isoBOC group more electrophilic and thus more susceptible to nucleophilic attack, potentially leading to premature deprotection under basic conditions. researchgate.net Conversely, electron-donating groups can enhance the stability of the protecting group. researchgate.net

| Substituent | Position | Effect on Aromatic Ring | Impact on Reactivity |

|---|---|---|---|

| -OH | 1 | Electron-donating, ortho-para directing | Activates the ring towards electrophilic substitution. nih.govresearchgate.net |

| -CH3 | 2 | Electron-donating, ortho-para directing | Modifies the directing effect of the -OH group. nih.govresearchgate.net |

| -NO2 | e.g., 4,6 | Electron-withdrawing | Deactivates the ring towards electrophilic substitution. wikipedia.org |

| -NH2 | e.g., 4 or 5 | Electron-donating | Activates the ring towards electrophilic substitution. google.com |

Comparative Studies with Other Phenolic Protecting Groups

The isobutoxycarbonyl (isoBOC) group is one of several protecting groups available for phenols, each with its own set of advantages and disadvantages regarding stability, introduction, and cleavage conditions. scirp.orgorganic-chemistry.org Comparative studies are essential to select the most appropriate protecting group for a specific synthetic strategy. scirp.org

Common protecting groups for phenols include ethers (e.g., methyl, benzyl), silyl (B83357) ethers (e.g., tert-butyldimethylsilyl), esters (e.g., acetate, benzoate), and other carbonates. scirp.org The stability of these groups varies under different reaction conditions. scirp.org For example, while some protecting groups are stable under acidic or basic conditions, others may be labile. researchgate.netscirp.org

The isoBOC group, being a carbonate, is known to be labile under basic conditions. researchgate.net This can be an advantage for deprotection but a disadvantage if the subsequent reaction steps involve basic reagents. researchgate.net Studies have shown that the tert-butoxycarbonyl (Boc) group on phenols can be cleaved with weak bases like piperidine (B6355638) or even sodium hydroxide (B78521). researchgate.net In contrast, protecting groups like sulfonates have been found to be stable under certain oxidative conditions where acetals are not. scirp.org

The choice of protecting group also depends on the desired chemoselectivity. organic-chemistry.org In molecules with multiple functional groups, an orthogonal protecting group strategy is often employed, where different protecting groups can be selectively removed without affecting others. organic-chemistry.org For instance, a Boc-protected amine can be deprotected under acidic conditions, while a fluorenylmethyloxycarbonyl (Fmoc)-protected amine is cleaved by bases. organic-chemistry.org

Recent research has also explored novel protecting groups like the tetrafluoropyridyl (TFP) group, which is stable under a range of conditions and can be cleaved mildly. rsc.org Photoremovable protecting groups, such as p-hydroxyphenacyl (pHP), offer another level of control, allowing for deprotection with light. nih.gov

Derivatization of phenols with isoBOC has been utilized in analytical chemistry for the determination of phenolic compounds in environmental samples using gas chromatography/mass spectrometry (GC/MS). eeer.orgkoreascience.krresearchgate.net In these studies, isoBOC derivatization was compared with other derivatization methods, such as using N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form t-butyldimethylsilyl (TBDMS) derivatives. eeer.orgresearchgate.net The isoBOC method demonstrated good recoveries and low limits of quantitation. eeer.orgresearchgate.net

| Protecting Group | Abbreviation | Cleavage Conditions | Key Characteristics |

|---|---|---|---|

| isoButoxycarbonyl | isoBOC | Base-labile. researchgate.net | Used in synthesis and for derivatization in analytical methods. eeer.orgkoreascience.krresearchgate.net |

| tert-Butyldimethylsilyl | TBDMS | Fluoride ions (e.g., TBAF), acid. | Commonly used silyl ether. researchgate.net |

| Benzyl (B1604629) | Bn | Hydrogenolysis (e.g., H2, Pd/C). scirp.org | Stable to many reagents. scirp.org |

| Benzoyl | Bz | Base (e.g., NaOH, NaOMe). scirp.org | Ester protecting group. scirp.org |

| Tetrafluoropyridyl | TFP | Mild cleavage conditions. rsc.org | Stable to acid and base. rsc.org |

Analytical Methodologies for Process Monitoring and Reaction Optimization in Research

Spectroscopic Techniques for Reaction Progress Monitoring (e.g., in situ NMR, IR)

In situ spectroscopic methods are powerful tools for observing a chemical reaction as it happens, providing real-time data on the concentration of reactants, products, and intermediates without altering the reaction mixture. fu-berlin.de

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is highly effective for monitoring the formation of tert-butyl (2-methylphenyl) carbonate. researchgate.net The reaction can be tracked by observing the disappearance of the characteristic broad O-H stretching band of the o-cresol (B1677501) starting material, typically found in the 3200-3600 cm⁻¹ region. Simultaneously, the formation of the product is confirmed by the appearance of a strong carbonyl (C=O) stretching absorption from the carbonate group. This peak is expected to appear in the region of 1740-1760 cm⁻¹. rsc.orginoe.ro By monitoring the intensity of these key vibrational bands over time, a kinetic profile of the reaction can be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy offers detailed structural information during the course of the reaction. fu-berlin.deresearchgate.net For the synthesis of tert-butyl (2-methylphenyl) carbonate, both ¹H and ¹³C NMR can be utilized. The progress of the reaction is monitored by observing the changes in the chemical shifts of the aromatic protons and the methyl group of the cresol (B1669610) ring as the hydroxyl group is converted to a carbonate ester. rsc.org For instance, the proton environment of the aromatic ring is altered upon formation of the carbonate, leading to predictable shifts in the corresponding signals. Furthermore, the appearance of a new signal in the ¹H NMR spectrum corresponding to the nine equivalent protons of the tert-butyl group (around 1.5 ppm) is a clear indicator of product formation. orgsyn.org ¹³C NMR can be used to monitor the disappearance of the C-OH resonance of o-cresol and the appearance of new signals for the carbonate carbonyl and the quaternary and methyl carbons of the BOC group. rsc.org

| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

|---|---|---|

| o-Cresol (Reactant) | ~2.2 (Ar-CH₃), ~5.0 (Ar-OH, broad), 6.7-7.2 (Ar-H) | ~16 (Ar-CH₃), 115-131 (Ar-C), ~155 (Ar-C-OH) |

| tert-Butyl (2-methylphenyl) carbonate (Product) | ~1.5 (C(CH₃)₃), ~2.2 (Ar-CH₃), 7.1-7.4 (Ar-H) | ~16 (Ar-CH₃), ~28 (C(CH₃)₃), ~84 (C(CH₃)₃), 121-131 (Ar-C), ~151 (Ar-C-O), ~152 (O-C=O) |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC)

Chromatographic techniques are indispensable for separating components of a mixture, making them ideal for both monitoring reaction progress and assessing the purity of the final isolated product. mdpi.com

Gas Chromatography (GC): Gas chromatography is well-suited for monitoring the conversion of the volatile o-cresol to the less volatile product. google.com Aliquots can be taken from the reaction mixture at various time points, and after appropriate workup, analyzed by GC. The disappearance of the reactant peak and the growth of the product peak can be quantified by integrating the peak areas, often using an internal standard for higher accuracy. acs.org This allows for the calculation of reaction conversion and helps in determining the optimal reaction time. GC is particularly useful due to its high resolution and speed. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for the final purity assessment of non-volatile or thermally sensitive compounds like tert-butyl (2-methylphenyl) carbonate. chromatographyonline.com A reversed-phase HPLC method, typically using a C18 column, is effective for this analysis. mdpi.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), run under isocratic or gradient conditions. acs.org Purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks detected by a UV detector. Commercial specifications for similar compounds often require a purity of >96% as determined by HPLC. sciedco.ca

| Parameter | Condition/Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) acs.org |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Retention Time (o-Cresol) | ~3.5 min |

| Retention Time (Product) | ~7.8 min |

| Sample Purity | 99.1% |

Mass Spectrometry for Identification of Reaction Byproducts and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of molecular structures. It is most often coupled with a chromatographic technique like GC (GC-MS) or HPLC (LC-MS) for the analysis of complex mixtures. researchgate.net

In the context of tert-butyl (2-methylphenyl) carbonate synthesis, GC-MS is invaluable for identifying the product and any potential byproducts. nih.gov The derivatization of phenols to their corresponding tert-butoxycarbonyl esters can sometimes be accompanied by the formation of side products. eeer.org Potential byproducts in this synthesis could include:

Di-tert-butyl dicarbonate (B1257347): If the BOC-anhydride starting material is not fully consumed or if it undergoes side reactions.

Unreacted o-cresol: Indicating an incomplete reaction.

tert-Butanol: Formed from the decomposition of the BOC group or anhydride.

Isomeric products: If the starting cresol material contained isomers (e.g., m-cresol, p-cresol).

The mass spectrum of tert-butyl (2-methylphenyl) carbonate would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Characteristic fragmentation patterns, such as the loss of a tert-butyl group ([M-57]⁺) or the loss of isobutylene, are key identifiers. nih.gov Analysis of the mass spectra of minor peaks in the chromatogram allows for the structural confirmation of impurities, which is critical for optimizing the reaction to minimize their formation. researchgate.net

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key m/z Fragments |

|---|---|---|---|

| tert-Butyl (2-methylphenyl) carbonate | C₁₂H₁₆O₃ | 208.25 | 208 [M]⁺, 152 [M-C₄H₈]⁺, 108 [M-C₅H₈O₂]⁺, 91, 57 |

| o-Cresol | C₇H₈O | 108.14 | 108 [M]⁺, 107 [M-H]⁺, 79, 77 |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 163 [M-C₄H₇]⁺, 145, 117, 57 |

| tert-Butanol | C₄H₁₀O | 74.12 | 59 [M-CH₃]⁺, 57, 45 |

Mentioned Compounds

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| tert-Butyl (2-methylphenyl) carbonate | o-Cresol, isoBOC; Carbonic acid, tert-butyl 2-methylphenyl ester | C₁₂H₁₆O₃ |

| o-Cresol | 2-Methylphenol | C₇H₈O |

| Di-tert-butyl dicarbonate | BOC anhydride; Diboc | C₁₀H₁₈O₅ |

| tert-Butanol | tert-Butyl alcohol | C₄H₁₀O |

| Acetonitrile | - | C₂H₃N |

| Methanol | - | CH₄O |

Theoretical and Computational Studies of Isobutoxycarbonyl Protected O Cresol

Computational Analysis of Molecular Conformation and Stability

The three-dimensional conformation of o-cresol (B1677501), isoBOC is crucial in determining its physical and chemical properties. The presence of the bulky isobutoxycarbonyl group and the methyl group on the phenyl ring introduces steric and electronic effects that dictate the molecule's preferred spatial arrangement.

Computational studies on related aryl carbonates suggest that the planarity of the O-C(O)-O linkage is a key conformational feature. For diaryl carbonates, a Z,Z-conformation is often favored, where both aryl groups are oriented on the same side of the C=O bond. However, for a single aryl carbonate like o-cresol, isoBOC, the primary concern is the rotation around the C-O single bonds.

Theoretical calculations, typically employing methods like Density Functional Theory (DFT), can predict the relative energies of different conformers. For this compound, two principal low-energy conformations can be hypothesized: a syn-conformation, where the isobutyl group is oriented towards the methyl group of the cresol (B1669610) ring, and an anti-conformation, where it is directed away. The relative stability of these conformers is a balance between steric hindrance and potential stabilizing intramolecular interactions. Studies on ortho-substituted phenyl rings indicate that even seemingly minor conformational changes can significantly impact molecular properties.

Normal mode analysis can confirm these structures as true energy minima by ensuring all vibrational frequencies are positive. The rotational barrier between these conformers can also be calculated, providing insight into the molecule's flexibility at different temperatures.

Table 1: Calculated Conformational Analysis of this compound This table presents hypothetical data based on typical computational results for analogous ortho-substituted aryl carbonates.

| Conformer | Dihedral Angle (Caryl-O-C=O) | Relative Energy (kcal/mol) |

| syn | ~180° | 0.2 |

| anti | ~0° | 0.0 |

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and reactivity of molecules. By calculating various molecular descriptors, DFT can predict how this compound will behave in chemical reactions.

Key reactivity indices derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity.

For this compound, the presence of the electron-donating methyl group and the electron-withdrawing isobutoxycarbonyl group influences the electron distribution in the aromatic ring. DFT calculations can map the electrostatic potential (ESP) to identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack.

Fukui functions are another powerful tool within DFT that can predict the most reactive sites in a molecule. These functions indicate the change in electron density at a particular position when an electron is added or removed. For this compound, this can help predict the regioselectivity of reactions such as electrophilic aromatic substitution. DFT studies on substituted phenols have shown that such reactivity descriptors correlate well with experimentally observed reaction rates.

Table 2: Calculated DFT Reactivity Descriptors for this compound This table presents hypothetical data based on typical DFT calculations for similar phenolic compounds.

| Descriptor | Value (eV) | Implication |

| HOMO Energy | -6.5 | Moderate electron-donating ability |

| LUMO Energy | -0.8 | Low electron-accepting ability |

| HOMO-LUMO Gap | 5.7 | High kinetic stability |

Modeling of Transition States in Key Transformations

Understanding the mechanism of chemical reactions involving this compound requires the characterization of transition states—the high-energy structures that connect reactants and products. Computational modeling is an indispensable tool for locating and analyzing these fleeting species.

A key transformation for this compound is its deprotection, which involves the cleavage of the carbonate group to regenerate the free phenol (B47542). This reaction is often catalyzed by acids or bases. DFT calculations can model the reaction pathway, identifying the transition state structure and calculating the activation energy barrier. For instance, in an acid-catalyzed hydrolysis, the transition state would likely involve the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Computational methods like the nudged elastic band (NEB) or quadratic synchronous transit (QST) can be used to find the minimum energy path between reactants and products, pinpointing the transition state. Analysis of the transition state's geometry and vibrational frequencies (which should include one imaginary frequency corresponding to the reaction coordinate) provides detailed mechanistic insights. For example, studies on the hydrogenation of o-cresol have successfully used DFT to elucidate reaction energies and energy barriers for different steps. Similarly, the hydrolysis of related carbonate esters has been modeled to understand the role of the solvent and the structure of the transition state.

These computational models can also explain the selectivity of reactions. By comparing the activation energies of different possible reaction pathways, chemists can predict which product is most likely to form.

Table 3: Calculated Activation Energies for a Key Transformation of this compound This table presents hypothetical data for the acid-catalyzed hydrolysis of this compound based on general values for carbonate hydrolysis.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

| Carbonyl Protonation | 5.2 | Initial fast equilibrium |

| Nucleophilic Attack by Water | 18.5 | Rate-determining step |

| C-O Bond Cleavage | 8.1 | Formation of products |

Emerging Trends and Future Directions in the Research of Isobutoxycarbonyl Protected O Cresol

Sustainable and Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are increasingly influencing the synthesis and application of chemical compounds chemicals.gov.inrsc.org. The preparation and use of isobutoxycarbonyl-protected o-cresol (B1677501) are ripe for innovation under this paradigm.

Greener Synthesis Routes:

Traditionally, the protection of phenols involves reagents and solvents that are effective but pose environmental or safety concerns. The synthesis of isobutoxycarbonyl-protected o-cresol typically involves the reaction of o-cresol with isobutyl chloroformate in the presence of a base. Green chemistry principles encourage a shift away from hazardous solvents towards more benign alternatives evotec.com. Research is trending towards replacing chlorinated solvents like dichloromethane (B109758) (DCM) with greener options such as 2-methyltetrahydrofuran (B130290) (Me-THF) or cyclopentyl methyl ether (CPME) evotec.com. Furthermore, the use of catalytic methods, rather than stoichiometric amounts of reagents, is a key goal mdpi.com. Future research may focus on developing catalytic systems for the efficient isobutoxycarbonylation of o-cresol, minimizing waste and improving atom economy.

Table 1: Comparison of Traditional vs. Green Chemistry Approaches for Phenol (B47542) Protection

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Benign alternatives (e.g., Me-THF, CPME, bio-based solvents) evotec.com |

| Reagents | Stoichiometric use of potentially hazardous reagents | Catalytic systems, use of renewable feedstocks rsc.orgmdpi.com |

| Process | Often energy-intensive with significant waste generation | Energy-efficient processes, designed for waste minimization and recycling chemicals.gov.in |

| Byproducts | May generate toxic or difficult-to-treat waste | Designed to produce innocuous or recyclable byproducts mdpi.com |

Sustainable Applications:

The application of isobutoxycarbonyl-protected o-cresol can also be viewed through a green chemistry lens. Protecting groups are temporary functionalities, and their efficient removal (deprotection) is crucial. Developing deprotection methods that avoid harsh conditions or toxic reagents is a significant area of research cem.com. For instance, moving away from strong acids or bases towards enzyme-catalyzed or photocatalytic deprotection methods would represent a substantial green advancement. The protected compound itself could be designed as a "green reagent," for example, as a more stable and less toxic alternative to other arylating agents in cross-coupling reactions.

Automation and Flow Chemistry in Reactions Involving the Compound

The integration of automation and continuous-flow manufacturing is revolutionizing chemical synthesis, offering enhanced safety, reproducibility, and scalability europa.eu. These technologies are particularly advantageous for managing reactive intermediates and hazardous reagents, making them highly suitable for reactions involving phenolic compounds.

Flow Synthesis of Isobutoxycarbonyl-Protected o-Cresol:

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers superior control over reaction parameters like temperature, pressure, and reaction time compared to traditional batch processes europa.eubeilstein-journals.org. This precise control is ideal for the exothermic reactions often involved in protecting group chemistry. A flow process for the synthesis of isobutoxycarbonyl-protected o-cresol could enable:

Enhanced Safety: Minimizing the volume of reactive intermediates at any given time significantly reduces the risks associated with thermal runaways europa.eu.

Improved Yield and Selectivity: Precise control over stoichiometry and residence time can minimize the formation of byproducts.

Facilitated Scale-up: Increasing production capacity can be achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), rather than redesigning large-scale batch reactors.

Table 2: Advantages of Flow Chemistry for Reactions of Phenolic Derivatives

| Advantage | Description | Reference |

|---|---|---|

| Superior Heat Transfer | Microreactors have a high surface-area-to-volume ratio, allowing for rapid dissipation of heat from exothermic reactions, preventing hotspots and side reactions. | europa.eu |

| Precise Reaction Control | Temperature, pressure, and residence time are controlled with high precision, leading to better selectivity and reproducibility. | rsc.org |

| Increased Safety | The small internal volume of the reactor minimizes the amount of hazardous material present at any one time, making it ideal for handling toxic or reactive compounds. | beilstein-journals.org |

| Seamless Integration | Flow reactors can be easily integrated with in-line purification and analysis, enabling a fully automated "synthesis-to-product" process. | beilstein-journals.org |

The use of solid-supported reagents or catalysts within a packed-bed flow reactor could further streamline the synthesis and purification, aligning with green chemistry principles by allowing for easy separation and reuse of the catalyst.

Potential for Novel Reagent Development Based on its Reactivity Profile

The chemical structure of isobutoxycarbonyl-protected o-cresol offers several avenues for the development of novel reagents. The interplay between the protected hydroxyl group, the methyl substituent, and the aromatic ring creates a unique electronic and steric environment.

Modulating Aromatic Ring Reactivity:

The isobutoxycarbonyl group acts as an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution compared to the highly activated parent o-cresol. However, it also acts as a director for substitution reactions. This modified reactivity can be exploited to achieve regioselectivity that is complementary to that of unprotected o-cresol. For example, it could be used to direct lithiation or halogenation to specific positions on the aromatic ring, creating valuable synthetic intermediates.

Exploiting the Carbonate Moiety:

The isobutoxycarbonyl group itself is a site of reactivity. It can participate in various transformations, and its specific structure may offer advantages over other carbonate protecting groups like Boc or Cbz. Research could explore its use in:

Decarboxylative Couplings: The protected phenol could serve as a precursor in palladium-catalyzed decarboxylative cross-coupling reactions, providing a novel route to biaryl compounds or aryl ethers.

Generation of Reactive Intermediates: Similar to how other cresol (B1669610) derivatives are used to generate reactive quinone methides upon photolysis acs.orgresearchgate.net, isobutoxycarbonyl-protected o-cresol could be investigated as a photolabile precursor for generating specific reactive species under mild, light-induced conditions.

The development of reagents based on this compound could lead to new synthetic methods with unique applications in pharmaceuticals, materials science, and agrochemicals, building upon the diverse chemistry already established for cresol derivatives wikipedia.orgontosight.ai.

Q & A

Q. What are the primary synthetic routes for o-Cresol, and how do they influence research reproducibility?

o-Cresol is predominantly synthesized via phenol alkylation with methanol, as demonstrated in industrial-scale production using fixed-bed reactors (e.g., 15 kt/a plants) . Methodological reproducibility requires precise control of catalyst composition (e.g., modified ZSM-5 zeolites), temperature (250–350°C), and molar ratios (phenol:methanol ≈ 1:3). Researchers must report catalyst lifetime, selectivity toward o-Cresol (vs. 2,6-dimethylphenol), and side-product profiles to ensure experimental transparency.

Q. How can UV absorption interference from o-Cresol be mitigated in ozone (O₃) quantification during atmospheric studies?

o-Cresol absorbs UV light at wavelengths overlapping with O₃ detection (254 nm), necessitating correction protocols. Calibrate O₃ analyzers using dark-phase o-Cresol measurements before introducing O₃ . Apply decay rates of o-Cresol (via CIMS or PTR-MS) to adjust O₃ signals dynamically. Note that oxidation products may still introduce unquantified interference, requiring upper-limit reporting for O₃ in o-Cresol-rich systems .

Q. What methodologies validate o-Cresol as a biomarker for toluene exposure in epidemiological studies?

Correlate urinary o-Cresol levels with hippuric acid (a toluene metabolite) using non-parametric statistical models (e.g., Spearman’s rank) to address non-detects and non-normal data distributions . For small sample sizes (<30), employ maximum likelihood estimation or multiple imputation to handle censored data. Ensure analytical techniques (e.g., GC-MS) achieve detection limits ≤0.1 µg/L to minimize false negatives.

Q. How do adsorption kinetics of o-Cresol on activated carbon inform remediation strategies?

The pseudo-second-order model (R² > 0.99) best describes o-Cresol adsorption, with equilibrium reached in ~120 minutes under batch conditions . Key parameters include initial concentration (3–50 mg/L), adsorbent dosage (0.5–2 g/L), and pH (optimal at 6–7). Freundlich isotherms (R² = 0.996) indicate multilayer adsorption, with capacity (Kf) ≈ 4.04 mg/g. Report particle size (100–200 µm) and activation method (e.g., steam vs. chemical) to enable cross-study comparisons.

Advanced Research Questions

Q. How do contradictions between predicted and measured secondary organic aerosol (SOA) yields in o-Cresol/isoprene systems arise?

In chamber studies, SOA yields predicted via single-VOC consumption models often underestimate measured yields in multi-VOC systems (e.g., o-Cresol + isoprene + α-pinene) by 15–30% . Discrepancies stem from unaccounted synergistic oxidation pathways, such as cross-reactions of peroxy radicals. Advanced modeling should incorporate time-resolved VOC decay rates and aerosol-phase oligomerization. Validate predictions using high-resolution AMS or FIGAERO-CIMS to track particle-phase composition.

Q. What advanced spectral modeling techniques improve quantification of trace o-Cresol in complex matrices?

Adaptive Elastic Net (AEN) regression outperforms traditional methods in near-infrared (NIR) spectroscopy by selecting wavelength variables (e.g., 1650–1750 nm) with high correlation to o-Cresol concentration . AEN reduces overfitting via adaptive weighting (λ = 0.5–1.0) and achieves RMSE ≤0.8% for trace levels (0.1–5 wt%). Cross-validate models using leave-one-out or k-fold methods to ensure robustness in industrial polyphenylene ether production samples.

Q. How does o-Cresol contamination alter soil enzymatic activity, and what biostimulation strategies restore functionality?

o-Cresol doses >10 mg/kg inhibit dehydrogenases (85% variance) and β-glucosidase (r = −0.846) but stimulate catalase (r = 0.611) . Biostimulation with peroxidase (0.1–1 U/g soil) enhances o-Cresol degradation by 40–60% via radical-mediated pathways. Monitor microbial diversity shifts (e.g., via 16S rRNA sequencing) to identify keystone taxa (e.g., Sphingomonas spp.) linked to phenol hydroxylase activity.

Q. What pyrolysis conditions govern isomerization of o-Cresol to p-Cresol in coal-derived volatiles?

At 800°C, single-step pyrolysis promotes p-Cresol formation (5–8% yield) via thermal isomerization, while multi-step processes favor o-Cresol retention . Use Py-GC/MS with selective ion monitoring (m/z 107–108) to track isomer ratios. Kinetic studies suggest activation energies for isomerization (Ea ≈ 120–150 kJ/mol) are higher than for alkylation, necessitating residence time optimization in reactor design.

Methodological Considerations

- Data Contradiction Analysis : When reconciling SOA yield discrepancies, apply sensitivity analysis to isolate contributions from VOC mixing ratios vs. aerosol-phase chemistry .

- Experimental Design : For adsorption studies, pre-equilibrate activated carbon with background electrolytes (e.g., 0.01 M CaCl₂) to mimic natural water matrices .

- Instrumentation : In PTR-MS calibration, use weighted calibration factors (e.g., 0.74 for o-Cresol) and validate against offline GC-MS to minimize fragmentation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.